A Technical Guide to the Physicochemical Properties of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Methodological & Predictive Approach
A Technical Guide to the Physicochemical Properties of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Methodological & Predictive Approach
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery, the adage 'fail fast, fail cheap' has become a guiding principle. A significant contributor to late-stage clinical trial failures and costly attrition is a suboptimal physicochemical profile of the drug candidate.[1] Properties such as solubility, lipophilicity, and ionization state are not mere molecular characteristics; they are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[2][3][4] These parameters govern a molecule's journey through the body—influencing its absorption, distribution, metabolism, and excretion (ADME)—and ultimately, its efficacy and safety.[2]
This guide focuses on 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a substituted tetrahydroquinoline scaffold of interest in medicinal chemistry. The tetrahydroquinoline core is a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5][6] The introduction of a fluorine atom and gem-dimethyl groups can significantly modulate the parent molecule's properties, offering a nuanced approach to optimizing drug-like characteristics.
While specific experimental data for 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS 1187933-43-2) is not extensively available in public literature, this guide provides a comprehensive framework for its physicochemical characterization.[7] We will delve into the theoretical underpinnings of key properties, provide predictive insights based on structural analogs, and, most critically, offer detailed, field-proven experimental protocols for their determination. This document is intended to serve as a practical manual for researchers, enabling them to generate a robust physicochemical data package for this and other novel chemical entities.
Molecular Structure and Inherent Properties
A thorough understanding of a molecule's physicochemical nature begins with its fundamental structure.
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IUPAC Name: 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
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CAS Number: 1187933-43-2[7]
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Molecular Formula: C₁₁H₁₄FN
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Molecular Weight: 195.24 g/mol
Structural Features and Predicted Influence on Properties:
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Tetrahydroquinoline Core: This saturated heterocyclic system provides a rigid scaffold. The secondary amine is a key basic center, crucial for its pKa.
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Fluorine at C7: The electron-withdrawing nature of the fluorine atom on the aromatic ring is expected to lower the basicity (pKa) of the secondary amine compared to the unsubstituted tetrahydroquinoline. It will also increase the molecule's overall lipophilicity.
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Gem-Dimethyl Group at C4: These bulky, non-polar groups will significantly increase lipophilicity (logP). They may also influence the molecule's solid-state properties (e.g., crystal packing and melting point) and potentially hinder metabolic attack at the C4 position.
Table 1: Summary of Predicted and Key Physicochemical Properties
| Property | Predicted Value/Range | Importance in Drug Development |
| Molecular Weight | 195.24 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability (typically < 500 Da).[2] |
| Aqueous Solubility | Low to Moderate | Crucial for absorption and formulation; poor solubility can limit bioavailability.[3] |
| logP (Lipophilicity) | 2.5 - 3.5 | Influences membrane permeability, protein binding, and metabolism. A balanced logP is key.[3][8] |
| pKa (Basicity) | 4.0 - 5.0 | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[3] |
| Melting Point (°C) | Not available | Indicates purity and solid-state stability; influences dissolution rate. |
Section 1: Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1] For this reason, accurate determination of solubility is a cornerstone of pre-formulation studies.
Experimental Protocol: Equilibrium Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9]
Principle: An excess of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (e.g., 2-5 mg) to a glass vial. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.
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Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS) to the vial.
-
-
Equilibration:
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Seal the vials securely.
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Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
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Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
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After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is critical to filter the sample using a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
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Prepare a series of standard solutions of the compound in the same buffer at known concentrations.
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Analyze the filtered supernatant and the standard solutions using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant. This concentration represents the equilibrium solubility.
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Causality Behind Experimental Choices:
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Using excess solid ensures that the solution is truly saturated.
-
Constant temperature control is vital as solubility is temperature-dependent.
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Filtration is a critical step to ensure that only the dissolved compound is being measured, preventing artificially high results from suspended microparticles.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium aqueous solubility via the shake-flask method.
Section 2: Lipophilicity (logP)
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes.[3] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. An optimal logP value (typically between 1 and 3 for oral drugs) is essential for balancing membrane permeability with aqueous solubility.[8]
Experimental Protocol: Shake-Flask Method for logP Determination
This classic method directly measures the partitioning of a compound between two immiscible phases.[8][10][11]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After vigorous mixing and separation of the phases, the concentration of the compound in each phase is measured to calculate the partition coefficient.
Step-by-Step Methodology:
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Phase Pre-saturation:
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Mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., pH 7.4 PBS) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Allow the layers to separate completely before use. This step is crucial to prevent volume changes during the actual experiment.
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-
Partitioning:
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Prepare a stock solution of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in the pre-saturated n-octanol.
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In a glass vial, combine a precise volume of the pre-saturated aqueous buffer and the pre-saturated n-octanol containing the compound (e.g., a 1:1 volume ratio). The initial concentration should be chosen to be detectable in both phases.
-
Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature.
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.
-
-
Sampling and Quantification:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantify the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
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The partition coefficient (P) is calculated as:
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P = [Concentration in n-octanol] / [Concentration in aqueous phase]
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-
The final value is expressed as its base-10 logarithm:
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logP = log₁₀(P)
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-
Causality Behind Experimental Choices:
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Pre-saturation of solvents is essential for thermodynamic accuracy, as n-octanol and water have some mutual solubility.[12]
-
Centrifugation provides a sharp, clean separation of the phases, preventing cross-contamination which can be a significant source of error.[11]
-
Measuring concentration in both phases provides a more robust and verifiable result than measuring one and assuming the difference.
Workflow Diagram: logP Determination
Caption: Workflow for determining the octanol-water partition coefficient (logP).
Section 3: Ionization Constant (pKa)
Scientific Rationale: The vast majority of drugs are weak acids or bases. Their ionization state, dictated by their pKa and the pH of the surrounding environment, profoundly impacts their physicochemical and biological properties. For a basic compound like 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, the pKa of its conjugate acid determines the ratio of the charged (protonated) to uncharged (neutral) form at physiological pH (approx. 7.4). This ratio affects solubility (the charged form is usually more soluble) and membrane permeability (the neutral form is more permeable).[13]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[13][14][15][16]
Principle: The compound is dissolved in a solution, and the pH is monitored with a calibrated pH electrode as a strong acid or base titrant is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[13][14]
Step-by-Step Methodology:
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System Calibration:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the expected range.[14]
-
-
Sample Preparation:
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Accurately weigh and dissolve a known amount of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if solubility is low). The final concentration should be around 1 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[14]
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[14]
-
-
Titration:
-
Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments using an automated titrator or a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The equivalence point is the point of maximum slope, which can be identified from the peak of the first derivative of the curve (ΔpH/ΔV).
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).[14] This corresponds to the midpoint of the buffer region on the titration curve.
-
Causality Behind Experimental Choices:
-
Nitrogen purge is critical to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would consume the base and lead to an inaccurate pKa value.
-
Constant ionic strength minimizes variations in activity coefficients, ensuring that the measured potential changes are solely due to changes in hydrogen ion concentration.[14]
-
Derivative plots provide a more precise way to locate the equivalence point compared to visual inspection of the titration curve, thereby increasing the accuracy of the pKa determination.[17]
Logical Relationship Diagram: pKa Determination
Caption: Logical flow for determining the pKa of a basic compound via potentiometric titration.
Conclusion
The physicochemical properties of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline are pivotal to its potential as a drug candidate. While direct experimental data is sparse, this guide provides the essential theoretical framework and detailed, validated protocols to robustly characterize its aqueous solubility, lipophilicity, and ionization constant. By systematically applying the shake-flask and potentiometric titration methods described herein, researchers can generate the critical data needed to assess the "drug-likeness" of this molecule, guide structural optimization efforts, and make informed decisions in the complex process of drug discovery.[1][2] The principles and workflows outlined are broadly applicable, serving as a reliable reference for the physicochemical profiling of novel chemical entities.
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- Development of Methods for the Determin
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- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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